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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting and utilizing mask materials for
deep silicon etching processes, critical for the fabrication of microelectromechanical systems
(MEMS), microfluidic devices, and other high-aspect-ratio silicon structures.

Introduction to Deep Silicon Etching

Deep Reactive lon Etching (DRIE) is a highly anisotropic plasma etching process used to
create deep, steep-sided features in silicon. Two primary techniques dominate the field: the
Bosch process and the cryogenic process. The choice of masking material is crucial for the
success of any DRIE process, as it must withstand the aggressive plasma environment while
maintaining pattern fidelity.

e The Bosch Process: This method alternates between an isotropic silicon etch step using
sulfur hexafluoride (SFe) plasma and a passivation step using a fluorocarbon gas like
octafluorocyclobutane (CaFs) to protect the sidewalls. This cyclical nature allows for high
etch rates and high aspect ratios.[1][2]

e Cryogenic Etching: In this process, the silicon substrate is cooled to cryogenic temperatures
(typically below -100°C). The low temperature promotes the formation of a thin silicon
oxyfluoride (SiOxFy) passivation layer on the feature sidewalls from the SFe and oxygen (O2)
plasma, enabling anisotropic etching.[3]
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Mask Material Selection

The ideal mask material for deep silicon etching should exhibit high etch selectivity to silicon,
good adhesion to the substrate, thermal stability, and ease of deposition and removal. The
most common mask materials are photoresists and hard masks.

Photoresist Masks

Photoresists are light-sensitive organic polymers that are patterned using photolithography.
They are a convenient and cost-effective masking option, particularly for less demanding
etches.

o Advantages: Simple and well-established application process.

o Disadvantages: Lower selectivity compared to hard masks, potential for thermal degradation
at high plasma powers, and susceptibility to cracking in cryogenic processes.[4][5]

Hard Masks

Hard masks are inorganic thin films that offer superior etch resistance compared to
photoresists. They are essential for very deep etches or when high pattern fidelity is required.

« Silicon Dioxide (SiO2): A commonly used hard mask with good selectivity in fluorine-based
plasmas. It can be deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD)
or grown thermally.[6]

« Silicon Nitride (SiN): Offers higher selectivity than silicon dioxide and excellent thermal
stability.[7] It is also typically deposited via PECVD.

e Aluminum (Al) and Aluminum Oxide (Alz03): These materials provide extremely high
selectivity, especially in cryogenic etching.[8][9] They are typically deposited by sputtering.
However, aluminum can sometimes lead to micromasking, a phenomenon where sputtered
mask material redeposits on the silicon surface and inhibits etching.[10]

Quantitative Data Summary

The following tables summarize key performance metrics for various mask materials in both
Bosch and cryogenic deep silicon etching processes.
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Table 1: Mask Performance in Bosch Deep Silicon
Etching

Selectivity Typical Etch Achievable Thermal
(Si:Mask) Rate (pm/min) Aspect Ratio Stability

Mask Material

. Softening point
Photoresist (AZ

~150:1[11 6[11 Up to 40:1[11 ~100-110°CI[5
1518) [11] [11] p [11] (5]
[12]
Photoresist Softening point
_ >150:1[13] >10[13] >50:1[13]
(Shipley 1813) ~115°C

. .. Very high, stable
**Sjlicon Dioxide

] ~450:1[11] >22[11] >60:1[11] at process
(SiOz) **
temperatures
Silicon Nitride Very high, stable
] >500:1 ~20 >70:1
(SiN) up to 1673 K[14]
) ) ) ~0.01 nm/min Very high, stable
Aluminum Oxide Extremely High
(mask etch rate) >80:1[11] at process
(Al203) (>1000:1)[9][15]
[91[15] temperatures

Table 2: Mask Performance in Cryogenic Deep Silicon
Etching
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. Selectivity Typical Etch Achievable
Mask Material . . . Notes
(Si:Mask) Rate (um/min) Aspect Ratio
Prone to
cracking at
Photoresist ~50:1 ~3-5 ~20:1 cryogenic
temperatures.
[16]
. o Good
**Silicon Dioxide
. ~150:1 - 200:1[7] ~2-4 >40:1 performance,
(Si02) ** )
common choice.
] Can cause
Aluminum (Al) >1000:1 ~2-4 >125:1[17] ] ]
micromasking.
] ) Excellent
Aluminum Oxide -
~66,000:1[7] ~2-4 >100:1 selectivity and

(Al203) -
surface finish.

Experimental Protocols
Photoresist Mask Application (Shipley 1813 - 1.35 pm
thickness)

e Substrate Cleaning: Perform a Piranha etch (a 3:1 mixture of sulfuric acid (H2SO4) and
hydrogen peroxide (H202)) at 80°C for 20 minutes to clean the silicon wafer. Rinse
thoroughly with deionized (DI) water and dry using a spin dryer.[18]

o Dehydration Bake: Bake the wafer on a hot plate at 150°C for 10 minutes to remove any
adsorbed moisture.[19]

» Adhesion Promotion: Apply hexamethyldisilazane (HMDS) via vapor prime to enhance
photoresist adhesion.[18]

e Spin Coating: Dispense approximately 6 mL of Shipley S1813 photoresist onto the center of
the wafer. Spin at 5000 rpm for 60 seconds to achieve a uniform thickness of approximately
1.35 um.[18][19]
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Soft Bake: Bake the coated wafer on a hot plate at 115°C for 1 minute to remove solvents
from the photoresist.[18]

Exposure: Expose the photoresist to UV light through a photomask with the desired pattern.

Development: Develop the wafer in a suitable developer (e.g., AZ 726 MIF) for approximately
45 seconds. Rinse with DI water and dry with nitrogen.[18]

Hard Bake: Perform a final bake at 115°C for 3 minutes to further harden the photoresist and
improve its etch resistance.[18]

Silicon Dioxide (SiO2) Hard Mask Application (PECVD)

» Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g.,
RCA clean).

e PECVD Deposition:

o Baseline Recipe:[20]

Precursors: Silane (SiH4) and Nitrous Oxide (N20)

Temperature: 350°C

Pressure: 1800 mTorr

RF Power (High Frequency): 140 W

Gas Flow Rates: 10% SiHa4 in Helium @ 265 sccm, N20O @ 1000 sccm, N2 @ 500 sccm

o This recipe yields a deposition rate of approximately 1 nm/s.[21] Adjust deposition time to
achieve the desired mask thickness.

o Photoresist Patterning: Apply and pattern a photoresist layer on top of the SiO2z as described
in Protocol 4.1.

e SiO2 Etching: Use a fluorine-based plasma (e.g., CHFs/CF4/Ar) in a Reactive lon Etching
(RIE) tool to transfer the pattern from the photoresist to the SiOz layer.[6]
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e Photoresist Removal: Strip the remaining photoresist using a suitable solvent (e.g., acetone
or a commercial stripper).

Silicon Nitride (SiN) Hard Mask Application (PECVD)

o Substrate Preparation: Clean the silicon wafer thoroughly.
e PECVD Deposition:

o Typical Recipe:

Precursors: Silane (SiH4) and Ammonia (NHs) or Nitrogen (N2)

Temperature: 300-400°C

Pressure: 1-2 Torr

RF Power: 50-150 W

Gas Flow Rates: SiH4 @ 20-100 sccm, NH3z @ 500-1000 sccm
o Deposition rates are typically around 1 nm/s.[21]

o Patterning and Etching: Follow the same procedure as for the SiO2 hard mask (steps 3-5 in
Protocol 4.2), using a suitable plasma chemistry for SiN etching (e.g., CHF3/O2).

Aluminum (Al) Hard Mask Application (Sputtering)

o Substrate Preparation: Clean the silicon wafer.

e Sputter Deposition:

o

Target: High-purity Aluminum

[¢]

Sputtering Power (DC): 300 W8]

[¢]

Argon (Ar) Gas Flow: 60 sccm[8]

o

Pressure: 3 mTorr[8]
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o Deposition Rate: Approximately 1.4 A/s[8]

o Patterning and Etching: Use a lift-off process or a subsequent photolithography and wet/dry
etch step to pattern the aluminum mask.

o Mask Removal: Aluminum can be removed using a wet chemical etchant, such as a solution
containing phosphoric acid, nitric acid, and acetic acid, or a developer like MF-26.[8]

Deep Silicon Etching Protocols
Bosch Process Protocol (Example)

The Bosch process parameters are highly dependent on the specific equipment and desired
feature geometry. The following is a general example:

o Etch Step:
o Gas: SFe

Flow Rate: 100-300 sccm

o

ICP Power: 1500-2800 W

[¢]

Bias Power: 10-50 W

[¢]

Pressure: 10-50 mTorr

[e]

Time: 5-10 seconds

o

o Passivation Step:

Gas: CaFs

[e]

Flow Rate: 80-150 sccm

[e]

ICP Power: 1000-2000 W

o

Bias Power: 0-10 W

[¢]
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o Pressure: 10-30 mTorr

o Time: 3-7 seconds

Cryogenic Process Protocol (Example)

e Gases: SFe and Oz

o Substrate Temperature: -100°C to -120°C
» SFe Flow Rate: 50-150 sccm

e O:2 Flow Rate: 5-20 sccm

e |CP Power: 1000-2000 W

» Bias Power: 5-30 W

Pressure: 5-20 mTorr

Visualization of Mask Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate
mask material based on the desired etch depth and process type.
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Caption: Mask selection flowchart for deep silicon etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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